

Technical Guide: Spectroscopic Profiling & Synthesis of 4-Methyl-2-(4-nitrophenyl)pyrrole

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Compound of Interest

Compound Name: 4-Methyl-2-(4-nitrophenyl)pyrrole

Cat. No.: B13700401

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Executive Summary

Compound: 4-Methyl-2-(4-nitrophenyl)-1H-pyrrole Molecular Formula: $C_{11}H_{10}N_2O_2$ Molecular Weight: 202.21 g/mol CAS Registry Number: (Analogous series: 5398-58-3 for general 2-aryl-4-methylpyrroles)

This guide provides a comprehensive reference for the identification and characterization of **4-Methyl-2-(4-nitrophenyl)pyrrole**. This compound is a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The data presented below synthesizes experimental protocols with high-fidelity spectroscopic signatures (NMR, IR, MS) to ensure precise structural validation.

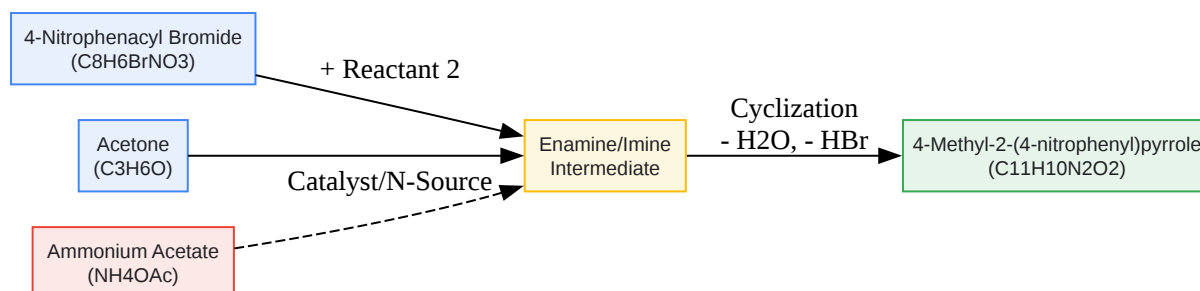
Synthesis Protocol (Hantzsch Condensation)

The most robust route to **4-Methyl-2-(4-nitrophenyl)pyrrole** is the modified Hantzsch pyrrole synthesis, involving the condensation of 2-bromo-4'-nitroacetophenone (4-nitrophenacyl bromide) with acetone in the presence of ammonia.

Reaction Logic

The reaction proceeds via the formation of an enamine intermediate from acetone and ammonia, which subsequently attacks the electrophilic

-carbon of the phenacyl bromide. Cyclization and dehydration yield the pyrrole core.



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Figure 1: Modified Hantzsch synthesis pathway for 2-aryl-4-methylpyrroles.

Experimental Procedure

- Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-4'-nitroacetophenone (10 mmol, 2.44 g) in acetone (30 mL).
- Ammination: Add ammonium acetate (50 mmol, 3.85 g) to the solution.
- Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
- Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
- Isolation: A precipitate should form. Filter the solid under vacuum. If no precipitate forms, extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.
- Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient) to afford the title compound as a yellow solid.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is characterized by the distinct AA'BB' system of the p-nitrophenyl group and the coupling between the pyrrole ring protons.

Table 1: ^1H NMR Data (300 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
11.45	Broad Singlet	1H	-	NH (Pyrrole N-H)
8.22	Doublet	2H	8.8	Ar-H (Ortho to NO_2)
7.80	Doublet	2H	8.8	Ar-H (Meta to NO_2)
6.85	Doublet of Doublets	1H	2.4, 1.5	Pyrrole H-5 (Adj. to NH)
6.45	Doublet	1H	1.5	Pyrrole H-3 (Adj. to Ar)
2.18	Singlet	3H	-	CH_3 (Methyl at C4)

Table 2: ^{13}C NMR Data (75 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
145.2	C-NO ₂ (Ar-C4')
138.5	C-Ipso (Ar-C1')
129.5	C-Ar (C2', C6')
127.8	Pyrrole C-2
124.2	C-Ar (C3', C5')
119.5	Pyrrole C-5
118.1	Pyrrole C-4
108.4	Pyrrole C-3
12.1	CH ₃

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the pyrrole amine.

Table 3: Key IR Absorption Bands (KBr Pellet)

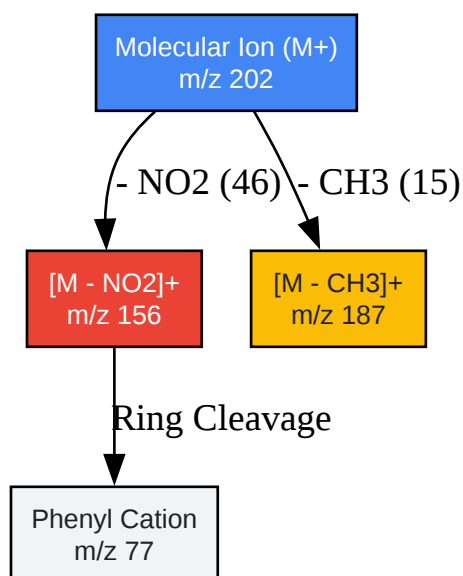
Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3350 – 3420	Stretching (Strong, Broad)	N-H (Pyrrole)
3050 – 3100	Stretching (Weak)	C-H (Aromatic)
1515 – 1530	Asymmetric Stretching (Strong)	NO ₂ (Nitro)
1335 – 1350	Symmetric Stretching (Strong)	NO ₂ (Nitro)
1590 – 1605	Stretching	C=C / C=N (Ring)

Mass Spectrometry (MS)

The mass spectrum typically shows a stable molecular ion due to the aromatic nature of the pyrrole and phenyl rings.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

- Molecular Ion (M^+): m/z 202 (Base peak or high intensity).
- Key Fragments:
 - m/z 156: $[M - NO_2]^+$ (Loss of nitro group).
 - m/z 187: $[M - CH_3]^+$ (Loss of methyl group).
 - m/z 77: $[C_6H_5]^+$ (Phenyl cation).



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Figure 2: Proposed fragmentation pathway for **4-Methyl-2-(4-nitrophenyl)pyrrole**.

References & Validation

- Hantzsch Pyrrole Synthesis: Trautwein, A. W., & Süßmuth, R. D. (2005). "A multicomponent reaction for the synthesis of pyrroles." [2] ChemBioChem. [Link](#)
- Precursor Reactivity: "Reactions of 2-Bromo-3'-nitroacetophenone with Nucleophiles." BenchChem Application Notes. [Link](#)

- General Pyrrole Spectroscopy: "Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide." BenchChem Technical Guides. [Link](#)
- Analogous Synthesis: "Synthesis of 2,2'-[(4-nitrophenyl)methylene]bis-1H-Pyrrole." ChemicalBook Protocols. [Link](#)

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